

# Spectroscopic Profile of 1,6-Dichlorohexane: A Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth analysis of the spectroscopic data for **1,6-dichlorohexane**, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## **Molecular Structure and Properties**

**1,6-Dichlorohexane** (C6H12Cl2) is a colorless to pale yellow liquid with a molecular weight of 155.07 g/mol .[1][2][3] It is characterized by a six-carbon chain with chlorine atoms at the terminal positions. This structure dictates its spectroscopic behavior, which is crucial for its identification and characterization.

#### **Physical Properties:**

Boiling Point: 208 °C[4]

Melting Point: -13 °C[4]

Density: 1.068 g/mL at 25 °C[4][5]

Refractive Index: 1.4555-1.4595 @ 20°C[2]

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1,6-dichlorohexane**, both <sup>1</sup>H and <sup>13</sup>C NMR provide distinct signals corresponding to the different chemical environments of the nuclei.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **1,6-dichlorohexane** is relatively simple due to the molecule's symmetry. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>) or carbon tetrachloride (CCl<sub>4</sub>).[6][7][8]

Table 1: <sup>1</sup>H NMR Data for **1,6-Dichlorohexane** 

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.54	Triplet	4H	-CH <sub>2</sub> -Cl (C1, C6)
~1.79	Quintet	4H	-CH <sub>2</sub> -CH <sub>2</sub> CI (C2, C5)
~1.47	Quintet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - (C3,

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: 13C NMR Data for 1,6-Dichlorohexane

Chemical Shift (δ) ppm	Assignment
~45.1	-CH <sub>2</sub> -Cl (C1, C6)
~32.5	-CH <sub>2</sub> -CH <sub>2</sub> Cl (C2, C5)
~26.5	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - (C3, C4)

Note: The spectrum was referenced to the solvent signal (CDCl<sub>3</sub> at 77.16 ppm).[9]



## **Experimental Protocol for NMR Spectroscopy**

#### Sample Preparation:

- Dissolve approximately 10-20 mg of **1,6-dichlorohexane** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[10]
- Transfer the solution to a 5 mm NMR tube.

#### Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[11]
- ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters
  include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation
  delay of 1-2 seconds, and a spectral width covering the expected chemical shift range.
- <sup>13</sup>C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay may be required compared to <sup>1</sup>H NMR due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.[12]

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for 1,6-Dichlorohexane



Wavenumber (cm⁻¹)	Intensity	Assignment
2940-2860	Strong	C-H stretching (alkane)
1465	Medium	C-H bending (CH <sub>2</sub> )
725	Strong	C-Cl stretching
650	Strong	C-Cl stretching

Note: The IR spectrum is typically recorded as a neat liquid film.[13][14]

## **Experimental Protocol for IR Spectroscopy**

For a liquid sample like **1,6-dichlorohexane**, the following "neat" sample preparation method is common:[15][16]

- Place a drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).[17]
- Place a second salt plate on top of the first to create a thin liquid film between the plates.
- Mount the plates in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically over the range of 4000 to 400 cm<sup>-1</sup>.[16] A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.[17]

# **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for **1,6-Dichlorohexane** (Electron Ionization)



m/z	Relative Intensity (%)	Proposed Fragment Ion
154/156/158	Low	[C <sub>6</sub> H <sub>12</sub> Cl <sub>2</sub> ] <sup>+</sup> (Molecular Ion)
119/121	Moderate	[C <sub>6</sub> H <sub>12</sub> Cl] <sup>+</sup>
93/95	High	[C <sub>4</sub> H <sub>8</sub> Cl] <sup>+</sup>
69	Moderate	[C₅H <sub>9</sub> ] <sup>+</sup>
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	Base Peak	[C₃H₅] <sup>+</sup>

Note: The presence of chlorine isotopes (35Cl and 37Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments (e.g., M+2 peaks).[18][19][20]

## **Experimental Protocol for Mass Spectrometry**

A common method for analyzing volatile compounds like **1,6-dichlorohexane** is Gas Chromatography-Mass Spectrometry (GC-MS).[21]

#### Sample Introduction:

- A dilute solution of 1,6-dichlorohexane in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
- A small volume (typically 1  $\mu$ L) of the solution is injected into the gas chromatograph.

#### GC Separation:

- The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column.
- The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

#### MS Analysis:

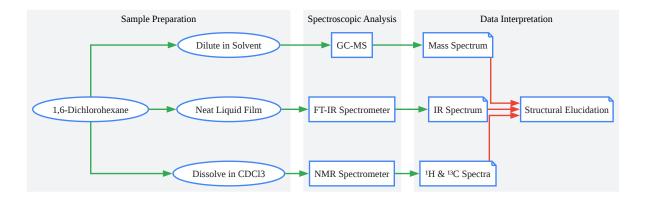
• As **1,6-dichlorohexane** elutes from the GC column, it enters the mass spectrometer.



- Ionization: Electron Impact (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to ionize and fragment.[22]
- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
- Detection: An electron multiplier detects the ions, and a mass spectrum is generated.

# Data Visualization Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1,6-dichlorohexane**.



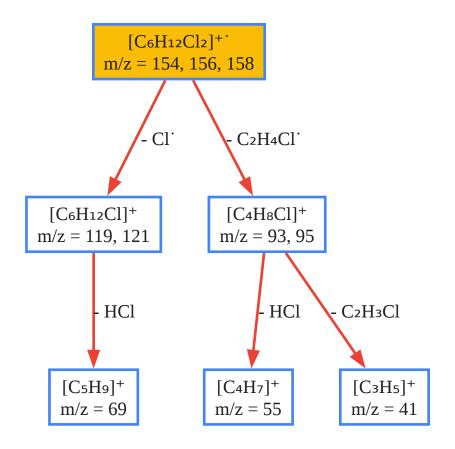
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Caption: Workflow for the spectroscopic analysis of **1,6-dichlorohexane**.

## **Mass Spectrometry Fragmentation Pathway**



The fragmentation of **1,6-dichlorohexane** in an electron ionization mass spectrometer can be visualized as follows.



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Caption: Proposed fragmentation pathway of **1,6-dichlorohexane** in EI-MS.

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